Barban

説明

Barban is a crystalline solid. Water solubility is 11 ppm at 20°C. Used as a selective herbicide.

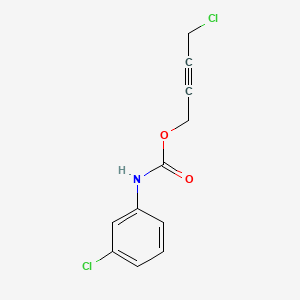

Barban is a carbamate ester that is 4-chlorobut-2-yn-1-yl ester of N-(3-chlorophenyl)carbamic acid. A herbicide, it is no longer approved for use within the European Community. It has a role as a herbicide. It is a carbamate ester, an acetylenic compound and a member of monochlorobenzenes.

科学的研究の応用

Herbicidal Action on Oat and Wheat Plants

Barban, a herbicide, was found to significantly retard the growth of oat seedlings while having a negligible effect on wheat seedlings. This was despite both species not showing inhibited respiration or photosynthesis. Protein and RNA synthesis in oats were notably inhibited after barban treatment, while wheat seedlings showed less inhibition in these processes (Kobayashi & Ishizuka, 1974).

Kinetics of Barban Dechlorination

The dechlorination kinetics of barban in alkaline conditions at 25°C were investigated, showing that both the substrate and its anion are reactive. The determined pKa value was 13.50 (Bergon, Bonafos, & Calmon, 1980).

Synergistic Interactions with Other Herbicides

Barban, when combined with benzoylprop ethyl, flamprop methyl, or flamprop isopropyl, exhibited synergistic effects for wild oat control and crop yield in greenhouse and field conditions (O'sullivan & Born, 1979).

Use in Winter Wheat for Wild Oat Control

A study showed that applications of barban should be timed in relation to autumn-germinated plants of Avena fatua in winter wheat for effective control. The study also highlighted an interesting variation in crop tolerance during winter, unrelated to development stage or temperature (Holmes & Pfeiffer, 1962).

Form of Deposit Affecting Herbicidal Activity

Research demonstrated that the efficacy of barban as a herbicide is influenced by the form of its deposit on the target plant, Avena fatua. Smaller drop sizes of application were found to be more effective (Lake & Taylor, 1974).

Barban Analysis in Wheat Products

Barban was analyzed in wheat products including flour, cereal, and bread, using reversed-phase liquid chromatography. The method allowed for efficient detection and quantification of barban residues (Lawrence, Panopio, & Mcleod, 1980).

Herbicide Antidotes for Barban

Several antidotes, like R-25788 and NA, were used to reduce wheat injury caused by barban. These treatments were effective in both field and greenhouse settings (Miller, Nalewaja, & Pudełko, 1978).

Comparison with Other Carbamate Herbicides on Cell Lines

The effects of barban, compared to other carbamate herbicides, on human cancer cell lines like HeLa cells were investigated, emphasizing its impact on cellular microtubules (Tate & Palisano, 1999).

Chemical Seed Treatments as Herbicidal Antidotes

Studies showed that treating seeds with certain chemicals before planting reduced the inhibitory effect of barban on wheat, suggesting potential antidotes to its herbicidal action (Hoffmann, 1962).

Wild Oat Control in Wheat with Barban

Field experiments demonstrated the effectiveness of barban for controlling wild oats in wheat, though with varying efficacy based on application rates and regional differences (Reeves, Smith, & Tuohey, 1973).

Root Growth Activity of Barban in Relation to Growth Factors

Barban's effect on the growth of wheat seedling roots was studied, showing its influence on cytokineses and cell elongation, with the potential for reversion by certain acids and growth factors (Burström, 1968).

Barban Plus Antidote for Wild Oats in Oats

A study indicated that coating oat seeds with NA significantly reduced barban's phytotoxicity, suggesting a method for using barban for selective control of wild oats in oat crops (Chang, Stephenson, Anderson, & Bandeen, 1974).

Temperature Effect on Barban Phytotoxicity

Barban's effectiveness was shown to increase with decreasing post-treatment temperatures in wheat and wild oat, with specific temperature regimes enhancing selectivity and reducing wheat injury (Miller, Nalewaja, Dobrzański, & Pudełko, 1978).

Barban Transformation by Soil Bacteria

Pseudomonas alcaligenes, a soil bacteria, was found capable of metabolizing barban without producing 3-chloroaniline, suggesting a microbial pathway for herbicide degradation (Marty & Bastide, 1988).

Genotype Interaction with Herbicides

The interaction of different genotypes of Avena fatua with herbicides like barban was studied, highlighting the variability in response and implications for herbicide application strategies (Paterson, 1977).

Genetic Response of Barley to Barban

The genetic response of barley varieties to barban was assessed, revealing different degrees of resistance and implications for developing crop varieties with higher tolerance to herbicides (Hayes, Pfeiffer, & Rana, 1965).

Site of Application's Effect on Herbicide Performance

The site of herbicide application, including barban, significantly influenced its effectiveness against Avena fatua, with application towards the leaf or plant base showing increased performance (Coupland, Taylor, & Caseley, 1978).

Crop Competition and Herbicide Efficacy

Field experiments showed that crop competition enhanced the efficacy of herbicides like barban for wild oat control in barley and wheat, highlighting the importance of crop competition in herbicide application strategies (Sharma & Born, 1983).

Inhibition of Amylase Synthesis by Barban

Barban was found to inhibit amylase production in barley seeds treated with gibberellic acid, with specific timing and concentration parameters influencing its effectiveness (Yung & Mann, 1967).

Hydrolytic Degradation of Barban

The hydrolytic degradation of barban leading to 3-chloroaniline was investigated, elucidating the chemical pathway involved in its breakdown (Bergon, Kouda-Bonafos, & Calmon, 1987).

特性

IUPAC Name |

4-chlorobut-2-ynyl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c12-6-1-2-7-16-11(15)14-10-5-3-4-9(13)8-10/h3-5,8H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOQHIWZJUDQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)OCC#CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Record name | BARBAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041617 | |

| Record name | Barban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barban is a crystalline solid. Water solubility is 11 ppm at 20 °C. Used as a selective herbicide., Colorless odorless solid; [HSDB] | |

| Record name | BARBAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barban | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Degrades before boiling | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

122 °F (Closed cup) | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

At 25 °C g/100 g solvent: benzene 32.7 g; n-butylbenzene 11.3 g; n-dodecane less than 0.1 g; n-hexane 0.14 g; isopropylbenzene less than 7.0 g; kerosene 0.39 g; toluene 25.7 g; 2,2,4-trimethylpentane more than 0.3 g; xylene 27.9 g; water 0.0011 g, In water, 1.1X10+1 mg/L at 25 °C | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.403 g/cu cm at 25 °C | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000038 [mmHg], 3.8X10-7 mm Hg at 25 °C | |

| Record name | Barban | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Interfering with cell division ... is believed to be the primary mode of action., Weak anticholinesterase inhibitor. | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Barban | |

Color/Form |

Crystalline solid, COLORLESS, Crystals from n-hexane + benzene | |

CAS RN |

101-27-9 | |

| Record name | BARBAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barban [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BARBAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Barban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33306K781F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

75-76 °C | |

| Record name | BARBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-Dimethoxyphenyl)prop-2-enyl-[(4-fluorophenyl)methyl]-(2-methoxy-2-oxoethyl)azanium;2-hydroxy-2-oxoacetate](/img/structure/B1165856.png)

![3-(3,4-Dimethoxyphenyl)prop-2-enyl-[(4-fluorophenyl)methyl]-(4-methoxy-4-oxobutyl)azanium;2-hydroxy-2-oxoacetate](/img/structure/B1165857.png)